molecular formula C20H43NO4 B8082359 Solutol HS-15

Solutol HS-15

Cat. No.: B8082359
M. Wt: 361.6 g/mol
InChI Key: OQZSGNGSHMDCAR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification of Azane Derivatives

Azanes constitute a homologous series of acyclic, saturated hydronitrogens with the general formula $$ \text{N}n\text{H}{n+2} $$. The simplest member, ammonia ($$ \text{NH}3 $$), exemplifies the foundational structure where nitrogen atoms form three single bonds. Linear azanes, such as hydrazine ($$ \text{N}2\text{H}_4 $$), extend this framework through sequential $$ \text{N-N} $$ linkages. Branched analogs, though less common, introduce tertiary nitrogen centers, altering reactivity and steric profiles.
Generic structural skeleton of linear azanes, illustrating sequential $$ \text{N-N} $$ bonds and hydrogen saturation.

Cycloazanes, excluded from the azane classification, adopt cyclic configurations (e.g., $$ \text{N}3\text{H}3 $$) that constrain molecular flexibility. IUPAC nomenclature prioritizes chain length and branching, with prefixes such as "triazane" ($$ \text{N}3\text{H}5 $$) denoting three nitrogen atoms. Structural isomerism arises in azanes with $$ n \geq 3 $$, where branching patterns influence physicochemical properties like boiling points and solubility.

Azane Formula Structure Type
Ammonia $$ \text{NH}_3 $$ Linear
Hydrazine $$ \text{N}2\text{H}4 $$ Linear
Triazane $$ \text{N}3\text{H}5 $$ Linear/Branched

Table 1: Representative azanes and their structural classifications.

Historical Development of Hydroxystearic Acid Esters in Pharmaceutical Chemistry

Hydroxystearic acid esters, including 2-hydroxyethyl 12-hydroxyoctadecanoate, emerged in the mid-20th century as versatile excipients. Early applications focused on their emollient properties, with patents from the 1960s highlighting their efficacy in topical formulations for moisture retention. The compound’s structure—a 12-hydroxyoctadecanoic acid esterified with 2-hydroxyethyl alcohol—enhances skin compatibility by mimicking natural lipid barriers.

Industrial adoption accelerated in the 1980s with advancements in lipase-catalyzed esterification, enabling energy-efficient synthesis under mild conditions. Unlike traditional methods requiring acidic catalysts and high temperatures, enzymatic processes minimized side reactions and improved yield purity. By the 2000s, 2-hydroxyethyl 12-hydroxyoctadecanoate became a staple in cosmetics, featured in over 30% of moisturizers and hair conditioners for its non-greasy texture and oxidative stability.

Property Specification
Molecular Formula $$ \text{C}{20}\text{H}{40}\text{O}_4 $$
Molecular Weight 344.5 g/mol
Appearance Colourless to Off-White Semi-Solid
Key Applications Emollients, Plasticizers

Table 2: Physicochemical profile of 2-hydroxyethyl 12-hydroxyoctadecanoate.

Properties

IUPAC Name

azane;2-hydroxyethyl 12-hydroxyoctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSGNGSHMDCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Reaction Mechanism

The synthesis begins with the esterification of 12-hydroxyoctadecanoic acid (12-HSA) using ethylene glycol under acidic or enzymatic catalysis. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethylene glycol attacks the carbonyl carbon of 12-HSA. The general reaction scheme is:

12-HSA+HOCH2CH2OH2-Hydroxyethyl 12-hydroxyoctadecanoate+H2O\text{12-HSA} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{2-Hydroxyethyl 12-hydroxyoctadecanoate} + \text{H}_2\text{O}

Key parameters influencing yield include temperature (typically 80–120°C), catalyst concentration (e.g., sulfuric acid or lipases), and reaction time (4–24 hours).

Purification and Characterization

Post-synthesis, the crude product is purified via fractional distillation or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity. The ester exhibits a molecular weight of 344.5 g/mol, with hydrogen bond donor/acceptor counts of 2 and 4, respectively.

Incorporation of Azane into the Ester Matrix

Solutol HS 15 is formulated by combining 2-hydroxyethyl 12-hydroxyoctadecanoate with azane (ammonia), resulting in a complex or salt with enhanced surfactant properties.

Neutralization and Complex Formation

The ester’s hydroxyl groups interact with ammonia through hydrogen bonding or ionic interactions, forming a stable amphiphilic structure. This step often occurs in aqueous or alcoholic solvents, with pH adjustments to optimize complexation. The final product has a molecular weight of 361.6 g/mol and increased hydrogen bond acceptor capacity (5 vs. 4 in the parent ester).

Table 1: Comparative Properties of Parent Ester and Solutol HS 15

Property2-Hydroxyethyl 12-hydroxyoctadecanoateSolutol HS 15
Molecular FormulaC20H40O4\text{C}_{20}\text{H}_{40}\text{O}_{4}C20H43NO4\text{C}_{20}\text{H}_{43}\text{NO}_{4}
Molecular Weight (g/mol)344.5361.6
Hydrogen Bond Donors23
Rotatable Bonds1919

Industrial-Scale Production Protocols

Batch Process Optimization

Large-scale synthesis employs batch reactors with controlled temperature and agitation. A typical protocol involves:

  • Dissolving 12-HSA in excess ethylene glycol.

  • Adding 1–5% w/w acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4).

  • Refluxing at 100°C for 12 hours.

  • Neutralizing the catalyst, followed by solvent evaporation.

  • Mixing the purified ester with aqueous ammonia (10–20% w/v) at 25–40°C.

Quality Control Measures

Critical quality attributes include acid value (< 0.5 mg KOH/g), residual solvent levels (< 500 ppm), and microbial limits (< 100 CFU/g). Spectroscopic fingerprints (FT-IR, 1H NMR^1\text{H NMR}) ensure batch-to-batch consistency.

Pharmaceutical Applications and Formulation Strategies

Solutol HS 15 is extensively used in injectable formulations to solubilize lipophilic drugs like paclitaxel and docetaxel.

Lyophilized Formulation Preparation

A patented method (CN101919819A) outlines the following steps:

  • Dissolving the drug (0.1–1% w/v) in Solutol HS 15 (5–50% w/v).

  • Adding freeze-drying protectants (e.g., trehalose, mannitol) and antioxidants (e.g., sodium sulfite).

  • Adjusting pH to 4–8 using phosphate-buffered saline (PBS).

  • Sterile filtration and lyophilization to obtain a stable powder.

Table 2: Example Lyophilized Formulation (Docetaxel)

ComponentConcentration (% w/v)
Docetaxel1.0
Solutol HS 1550.0
Trehalose10.0
Mannitol2.5
Sodium Sulfite0.01

Challenges and Innovations in Synthesis

Byproduct Management

Side reactions, such as di-ester formation or oxidation of hydroxyl groups, necessitate stringent process controls. Advanced purification techniques (e.g., supercritical fluid extraction) reduce impurities to < 0.1%.

Green Chemistry Approaches

Recent advancements focus on enzyme-catalyzed esterification (e.g., immobilized lipases) to eliminate toxic catalysts. Solvent-free systems and microwave-assisted reactions further enhance sustainability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Insights :

  • The hydroxyethyl group in Solutol HS-15 increases hydrophilicity and water solubility compared to the methyl ester, enabling better micellar self-assembly in aqueous media .
  • Methyl 12-hydroxyoctadecanoate’s waxy solid state limits its use in liquid formulations but makes it suitable for solid coatings .

Ethyl 12-Hydroxyoctadecanoate

Property 2-Hydroxyethyl 12-Hydroxyoctadecanoate Ethyl 12-Hydroxyoctadecanoate
Molecular Formula C₂₀H₄₀O₄ C₂₀H₄₀O₃
Molecular Weight 344.536 g/mol 328.53 g/mol
Ester Group 2-Hydroxyethyl Ethyl
Hydroxyl Groups 2 1
Applications Pharmaceutical solubilizer Plasticizers, emulsifiers
Key Reference

Functional Differences :

  • The additional hydroxyl group in this compound enhances hydrogen bonding capacity, critical for stabilizing drug-loaded micelles .
  • Ethyl 12-hydroxyoctadecanoate’s single hydroxyl group reduces its amphiphilicity, relegating it to non-pharmaceutical roles .

2-Hydroxyethyl Hexadecanoate

Property 2-Hydroxyethyl 12-Hydroxyoctadecanoate 2-Hydroxyethyl Hexadecanoate
Molecular Formula C₂₀H₄₀O₄ C₁₈H₃₆O₃
Carbon Chain Length C₁₈ C₁₆
Hydroxyl Positions C-12 and ester group Ester group only
LogP 5.66 ~4.8 (estimated)
Applications Broad-spectrum solubilizer Limited to topical emulsions
Key Reference

Biological Activity

Azane; 2-hydroxyethyl 12-hydroxyoctadecanoate, also known as 2-hydroxyethyl stearate, is a fatty acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its long hydrocarbon chain and hydroxyl groups, has been studied for various applications including its antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-hydroxyethyl 12-hydroxyoctadecanoate can be represented as follows:

  • Molecular Formula : C20H40O4
  • Molecular Weight : 336.53 g/mol

The presence of hydroxyl groups contributes to its solubility and reactivity, making it a versatile compound in biological systems.

Antimicrobial Properties

Research has indicated that 2-hydroxyethyl 12-hydroxyoctadecanoate exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Table 1: Antimicrobial efficacy of 2-hydroxyethyl 12-hydroxyoctadecanoate

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. It has demonstrated the ability to scavenge free radicals effectively, comparable to standard antioxidants like vitamin C.

  • DPPH Radical Scavenging Activity : The compound showed a scavenging rate of approximately 85% at a concentration of 100 µg/mL.
  • ABTS Radical Scavenging Activity : At the same concentration, it exhibited a scavenging effect of around 90%.

These results suggest that the compound may play a role in protecting cells from oxidative stress.

Anti-inflammatory Effects

In vitro studies have shown that 2-hydroxyethyl 12-hydroxyoctadecanoate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in inflammatory conditions.

Case Study 1: Skin Care Applications

A clinical trial investigated the use of this compound in topical formulations for treating inflammatory skin conditions such as eczema and psoriasis. Patients reported significant improvements in symptoms after four weeks of treatment, with reduced erythema and scaling.

Case Study 2: Food Preservation

Another study explored the use of 2-hydroxyethyl 12-hydroxyoctadecanoate as a natural preservative in food products. The compound effectively inhibited microbial growth in dairy products, extending shelf life without compromising quality.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity levels. Acute toxicity studies in animal models have shown no adverse effects at therapeutic doses. However, further long-term studies are necessary to establish comprehensive safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxyethyl 12-hydroxyoctadecanoate (Solutol HS-15)?

  • Methodology : The compound is synthesized via esterification of 12-hydroxyoctadecanoic acid with ethylene glycol, typically using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Purification involves column chromatography or recrystallization to isolate the ester product. Confirm the structure using NMR (e.g., 1^1H and 13^13C) and FTIR spectroscopy to identify ester (C=O at ~1730 cm1^{-1}) and hydroxyl (O–H at ~3400 cm1^{-1}) functional groups .

Q. How is 2-hydroxyethyl 12-hydroxyoctadecanoate characterized for purity and structural integrity?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and UV detection (210–220 nm) to assess purity.
  • Spectroscopy :
  • NMR : Analyze 1^1H NMR for peaks at δ 4.2–4.3 ppm (ester –CH2_2O–) and δ 3.6–3.7 ppm (hydroxyethyl group).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+Na]+^+ at m/z ~383).
  • Physical Properties : Measure logP (5.66) and hydrogen bonding capacity (2 HBD, 4 HBA) to validate solubility characteristics .

Q. What is the role of 2-hydroxyethyl 12-hydroxyoctadecanoate (this compound) in enhancing drug permeability?

  • Mechanism : Acts as a non-ionic surfactant, forming micelles that solubilize hydrophobic drugs and disrupt lipid bilayers, enhancing membrane permeability.
  • Methodology : Optimize concentrations (typically 0.1–5% w/v) in formulations using in vitro permeability assays (e.g., Franz diffusion cells) with Caco-2 cell monolayers. Validate efficacy via pharmacokinetic studies in animal models .

Advanced Research Questions

Q. How can researchers design experiments to optimize this compound concentrations for drug formulations while minimizing cytotoxicity?

  • Experimental Design :

  • Dose-Response Studies : Test concentrations (0.1–10% w/v) in cell viability assays (MTT or LDH) using human keratinocytes or intestinal epithelial cells.
  • Permeability Screening : Use parallel artificial membrane permeability assays (PAMPA) or intestinal organoids to correlate permeability enhancement with cytotoxicity.
  • Statistical Modeling : Apply response surface methodology (RSM) to identify optimal formulation parameters .

Q. How to resolve contradictions in toxicity profiles of 12-hydroxyoctadecanoate derivatives?

  • Analytical Approach :

  • In Vitro vs. In Vivo Comparisons : Conduct Ames tests (mutagenicity) and acute toxicity studies (OECD 420/423) alongside in vivo rat models (e.g., LD50_{50} >2000 mg/kg observed for lithium 12-hydroxyoctadecanoate ).
  • Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated or carboxylated derivatives) that may explain discrepancies between acute and chronic toxicity .

Q. What advanced techniques assess the stability of 2-hydroxyethyl 12-hydroxyoctadecanoate under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C for 1–6 months. Monitor degradation via HPLC and GC-MS for byproducts (e.g., free fatty acids or ethylene glycol).
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. How do mechanistic studies elucidate this compound’s role in drug solubility enhancement?

  • Techniques :

  • Dynamic Light Scattering (DLS) : Measure micelle size (10–50 nm) and critical micelle concentration (CMC) in aqueous solutions.
  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Identify hydrophobic interactions between the drug and this compound’s alkyl chain.
  • Molecular Dynamics Simulations : Model surfactant-drug interactions to predict solubilization efficiency .

Data Contradiction Analysis

Q. Why do safety data sheets report conflicting hazard classifications for 12-hydroxyoctadecanoic acid derivatives?

  • Root Cause : Variability in purity, isomer composition (e.g., lithium vs. sodium salts), and test conditions (e.g., exposure routes). For example:

  • : Classifies 12-hydroxyoctadecanoic acid as hazardous (H315/H319) due to impurities or unreacted intermediates.
  • : Shows low acute toxicity (LD50_{50} >2000 mg/kg) for purified lithium 12-hydroxyoctadecanoate.
    • Resolution : Conduct impurity profiling (HPLC-ELSD) and adhere to OECD GLP standards for toxicity testing .

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